molecular formula C20H18N4OS B2451826 (E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477286-12-7

(E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2451826
CAS No.: 477286-12-7
M. Wt: 362.45
InChI Key: HZWHOSCCFTXPRM-HKOYGPOVSA-N
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Description

(E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethylaniline, 3-methoxybenzaldehyde, and thioamide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxyphenyl group.

    Reduction: Reduction reactions could target the imidoyl cyanide group.

    Substitution: The thiazole ring and aniline moiety may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be studied for its potential therapeutic applications.

Medicine

In medicine, the compound could be explored for drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3,4-dimethylanilino)-4-(3-methoxyphenyl)-1,3-thiazole-2-carboximidoyl chloride
  • (2E)-N-(3,4-dimethylanilino)-4-(3-methoxyphenyl)-1,3-thiazole-2-carboximidoyl bromide

Uniqueness

Compared to similar compounds, (E)-N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may exhibit unique reactivity due to the presence of the cyanide group. This functional group can participate in various chemical reactions, potentially leading to novel derivatives with distinct properties.

Properties

IUPAC Name

(2E)-N-(3,4-dimethylanilino)-4-(3-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-13-7-8-16(9-14(13)2)23-24-18(11-21)20-22-19(12-26-20)15-5-4-6-17(10-15)25-3/h4-10,12,23H,1-3H3/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWHOSCCFTXPRM-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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